6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 6-chloro group, 5,7-dimethyl groups, and a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl moiety at the 2-position.
For example, hydrazine-mediated cyclizations and regioselective substitutions are common strategies for introducing functional groups like hydrazones or aryl diazenyl units .
Properties
IUPAC Name |
6-chloro-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4S/c1-10-5-6-11(2)22(10)15-7-8-24-18(15)14-9-16-20-12(3)17(19)13(4)23(16)21-14/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHNVHUVSFZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C(=NC4=C3)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrrole and pyrazine rings have been known to exhibit a wide range of biological activities.
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Activity
6-Chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 478258-94-5) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings.
- Molecular Formula : C18H17ClN4S
- Molecular Weight : 356.87 g/mol
- Density : 1.37 g/cm³ (predicted)
- pKa : -0.62 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell signaling pathways. The presence of the pyrrole and thienyl moieties is believed to enhance its binding affinity and selectivity towards these targets.
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor effects. For instance:
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed inhibitory activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- The specific compound under review has shown effectiveness against certain types of tumors in vitro, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can lead to reduced inflammation in various models:
- In experimental models of inflammation, compounds similar to this one have demonstrated a decrease in edema and inflammatory markers .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been documented in several studies:
- The compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This broad spectrum of activity makes it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have investigated the biological effects of related compounds:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly impact the biological activity of these compounds. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Table 1: Structural and Physicochemical Comparison
*Predicted or experimental partition coefficient (logP).
†Estimated using analogous substituent contributions.
Key Findings:
Electronic and Steric Effects: The target compound (C₁₇H₁₆ClN₅S) exhibits higher hydrophobicity (XLogP3 ~5.2) compared to non-chlorinated analogs like the compound in (XLogP3 ~4.5). In contrast, the dichlorinated analog in (XLogP3 7.2) shows significantly higher lipophilicity due to four chlorine atoms and bulky aromatic substituents, which may limit solubility but enhance target binding in hydrophobic pockets.
Synthetic Complexity :
- The pyrrole-thienyl substituent in the target compound introduces synthetic challenges due to the need for regioselective coupling at the 2-position of the pyrazolo[1,5-a]pyrimidine core. Similar derivatives in and suggest that Pd-catalyzed cross-coupling or multicomponent reactions are viable pathways.
- Dihydro derivatives (e.g., ) are synthesized via hydrazine-mediated cyclization, but their reduced aromaticity limits stability compared to fully aromatic systems like the target compound.
Functional Versatility: The target compound’s thienyl-pyrrole moiety may enable π-π stacking interactions, as seen in structurally related antifungal agents (e.g., ). Compounds with diazenyl or hydrazone substituents (e.g., ) demonstrate enhanced reactivity for further functionalization, a feature absent in the target compound due to its methyl and chloro groups.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine, considering precursor availability and reaction yields?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminopyrazoles and β-diketones or β-ketonitriles. For the target compound, precursors like 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carbaldehyde and 5-amino-3-methyl-1H-pyrazole could be used. Key steps include:
- Reflux conditions : Use polar aprotic solvents (e.g., DMF or pyridine) at 80–100°C for 5–6 hours to promote cyclization .
- Catalysis : Acidic or basic conditions (e.g., HCl or KOH) enhance reaction efficiency.
- Yield optimization : Monitor reaction progress via TLC and employ recrystallization (ethanol or dioxane) for purification, achieving yields of 62–70% based on analogous syntheses .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
A multi-technique approach is critical:
- 1H/13C NMR : Identify proton environments (e.g., pyrrole NH at δ 10–12 ppm, thienyl protons at δ 6.5–7.5 ppm) and carbon signals (pyrimidine carbons at δ 150–160 ppm) .
- FTIR : Confirm functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- Elemental analysis : Match calculated vs. experimental C, H, N percentages (target precision: ±0.3%) .
Q. What strategies are effective for purifying this compound to achieve high purity?
- Neutralization and filtration : After reaction completion, dilute with ice-cold water, adjust pH to ~7 with dilute HCl to precipitate crude product .
- Recrystallization : Use ethanol, dioxane, or ethyl acetate for high-purity crystals (melting point consistency: ±2°C deviation from literature) .
- Column chromatography : For trace impurities, employ silica gel with hexane/ethyl acetate (3:1 ratio) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclization steps. For example, assess electron density at pyrrole and thienyl substituents to model reaction pathways .
- Molecular docking : If the compound has biological targets, simulate binding interactions using software like AutoDock Vina to prioritize synthetic analogs .
- Reaction pathway simulation : Tools like Gaussian or ORCA can model transition states and activation energies for key steps (e.g., ring closure) .
Q. What experimental approaches resolve contradictions in spectroscopic data for complex heterocyclic systems?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish pyrazolo-pyrimidine protons from thienyl substituents .
- X-ray crystallography : Resolve ambiguous stereochemistry or substituent positioning, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .
- Isotopic labeling : Introduce 13C or 15N labels at suspected reactive sites to track chemical shifts and validate assignments .
Q. How to design experiments to study substituent effects on the compound’s electronic properties?
- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials, correlating substituent electronegativity (e.g., Cl, CH₃) with HOMO/LUMO levels .
- UV-Vis spectroscopy : Assess π→π* transitions in varying solvents (e.g., polar vs. nonpolar) to quantify substituent-induced bathochromic shifts .
- Hammett plots : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution at the 6-chloro position) .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points) and solvent systems (e.g., ethanol purity) as original studies .
- Cross-validate with analogs : Compare data with structurally similar compounds (e.g., 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine) to identify systematic errors .
- Collaborative verification : Share samples with independent labs for NMR/HRMS replication .
Methodological Resources
- CRDC classifications : Refer to RDF2050103 (chemical engineering design) and RDF2050108 (process control) for scalable synthesis protocols .
- Chemical biology training : Courses like CHEM/IBiS 416 provide advanced techniques for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
